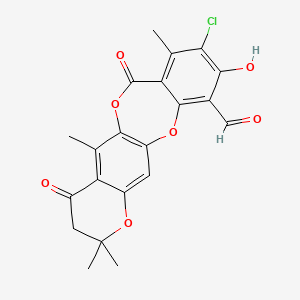

mollicellin M

Description

Contextualization within the Depsidone (B1213741) Class of Fungal Secondary Metabolites

Mollicellin M belongs to the depsidone class of chemical compounds. nih.gov Depsidones are polycyclic aromatic compounds characterized by a specific tricyclic diphenyl ether lactone system. ebi.ac.ukhmdb.ca These compounds are primarily produced by fungi and lichens and are considered secondary metabolites, meaning they are not essential for the organism's primary growth but often play roles in defense or signaling. hmdb.caresearchgate.net

The genus Chaetomium is a well-known producer of a variety of bioactive secondary metabolites, including depsidones like the mollicellins. clvaw-cdnwnd.comnih.gov The mollicellin family itself consists of a range of related depsidone structures, including mollicellins B, C, E, F, H, J, K, L, and N, among others. ebi.ac.ukknapsackfamily.comebi.ac.uk

Significance in Contemporary Natural Product Drug Discovery Research

Natural products, particularly those derived from microorganisms, are a significant source of new drug leads. researchgate.net this compound and other depsidones are of particular interest due to their wide range of reported biological activities. researchgate.net Research has shown that this compound exhibits antimalarial and cytotoxic activities. nih.govzfin.orgebi.ac.uk

The exploration of compounds like this compound is crucial in the ongoing search for novel therapeutic agents. Its demonstrated bioactivities against various disease models underscore its potential as a scaffold for the development of new drugs. Specifically, its activity against the malaria parasite Plasmodium falciparum and various cancer cell lines makes it a compound of significant interest. ebi.ac.uk

Studies on related mollicellins have revealed a spectrum of biological effects, including antibacterial, antitumor, and immunomodulatory properties. researchgate.netclvaw-cdnwnd.commedchemexpress.com For instance, various mollicellins have shown activity against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, as well as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netclvaw-cdnwnd.com Furthermore, cytotoxic effects have been observed against human oral epidermoid carcinoma (KB), human hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (HT-29) cell lines. clvaw-cdnwnd.com This broad range of activities within the mollicellin family further emphasizes the importance of investigating individual members like this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C21H17ClO7 |

| Molecular Weight | 416.81 g/mol |

| Exact Mass | 416.07 u |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table generated from data in sources. medkoo.comhodoodo.com

Structure

3D Structure

Properties

CAS No. |

1179374-66-3 |

|---|---|

Molecular Formula |

C21H17ClO7 |

Molecular Weight |

416.81 |

IUPAC Name |

2H,7H-1-Benzopyrano(7,6-b)(1,4)benzodioxepin-11-carboxaldehyde, 9-chloro-3,4-dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo- |

InChI |

InChI=1S/C21H17ClO7/c1-8-15-19(10(7-23)17(25)16(8)22)27-13-5-12-14(9(2)18(13)28-20(15)26)11(24)6-21(3,4)29-12/h5,7,25H,6H2,1-4H3 |

InChI Key |

LBLDXSZDCOFIAT-UHFFFAOYSA-N |

SMILES |

O=CC1=C(OC(C(OC2=O)=C3C)=CC4=C3C(CC(C)(C)O4)=O)C2=C(C)C(Cl)=C1O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollicellin M |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Mollicellin M

Polyketide Synthase (PKS)-Dependent Biosynthesis of Depsidone (B1213741) Scaffolds

Depsidones are polyphenolic polyketides characterized by a tricyclic framework with a central seven-membered lactone ring. peerj.comnih.gov This distinctive structure arises from the ester and ether linkages that join two orcinol (B57675) or β-orcinol-derived aromatic rings. peerj.combiorxiv.org The biosynthesis of these scaffolds is primarily initiated by non-reducing polyketide synthases (NR-PKSs). biorxiv.orgx-mol.netnih.gov

It is widely accepted that depsidones are formed from depside precursors through an oxidative cyclization process involving the loss of hydrogen. thieme-connect.com A single PKS is responsible for the formation and dimerization of the phenolic rings to create a depside. biorxiv.orgmdpi.comresearchgate.net These PKS enzymes often contain two acyl carrier protein (ACP) domains, a feature associated with depside production in fungi. biorxiv.orgmdpi.com The PKS catalyzes the synthesis of both phenolic rings and their subsequent joining via an ester linkage to form the depside product. researchgate.net

Enzymatic Tailoring Modifications in Mollicellin Biosynthesis

Following the formation of the initial depsidone scaffold, a series of tailoring enzymes modify the structure to produce the final mollicellin compounds. These modifications are crucial for the diversity and biological activity of the mollicellin family.

Role of Cytochrome P450 Monooxygenases (e.g., Ether Formation, Hydroxylation)

Cytochrome P450 monooxygenases (P450s) play a pivotal role in depsidone biosynthesis. A key step is the formation of the characteristic ether bond that cyclizes the depside precursor into the tricyclic depsidone core. biorxiv.orgmdpi.com This etherification is catalyzed by a P450 enzyme. biorxiv.orgmdpi.comrsc.org

In the biosynthesis of mollicellins, a remarkable bifunctional P450 monooxygenase, MollD, has been identified. researchgate.netresearchgate.netacs.orgnih.gov MollD not only catalyzes the crucial ether formation to create the depsidone structure but is also responsible for a subsequent hydroxylation event. researchgate.netacs.orgnih.govacs.org Specifically, in the pathway leading to mollicellin Z, MollD first converts norobtusatic acid into a depsidone intermediate and then hydroxylates the C-3 methyl group of this intermediate. researchgate.netresearchgate.net This dual functionality highlights the efficiency of enzymatic catalysis in natural product biosynthesis.

Functions of Decarboxylases and Aromatic Prenyltransferases

Further structural diversity in the mollicellin family is introduced by the action of decarboxylases and aromatic prenyltransferases.

A decarboxylase, designated MollC, is involved in the biosynthetic pathway. researchgate.net For instance, in the formation of mollicellin Z, MollC catalyzes the decarboxylation of the intermediate produced by the P450 enzyme MollD. researchgate.net Similarly, another decarboxylase, DepF, has been shown to be involved in the biosynthesis of other depsidones, such as nornidulin, and exhibits promiscuity for different substrates. nih.gov

Aromatic prenyltransferases are responsible for attaching isoprenoid moieties to the aromatic scaffold, a common modification in many natural products. researchgate.netnih.govacs.orgresearchgate.netscilit.comchimia.ch In the mollicellin pathway, an aromatic prenyltransferase, MollF, is involved in these tailoring steps. rsc.org The characterization of these enzymes provides significant insights into the later stages of mollicellin biosynthesis. researchgate.netnih.govacs.orgscilit.com

Postulated Biosynthetic Intermediates and Reaction Mechanisms

The biosynthesis of mollicellins is proposed to proceed through a series of well-defined intermediates. The pathway is thought to begin with the PKS-mediated synthesis of orsellinic acid and its derivatives. nih.gov For example, the biosynthesis of certain mollicellins is postulated to start with precursors biosynthesized by various domains of the PKS, including the β-ketoacyl synthase (KS), acyltransferase (AT), and acyl-carrier-protein (ACP) domains. nih.govresearchgate.net

A proposed mechanism for depsidone formation involves the oxidative coupling of a depside precursor. acs.org This is supported by the frequent co-occurrence of depsides and their corresponding depsidones in the same fungal strains. acs.org The reaction is thought to proceed via hydrogen abstraction from hydroxyl groups on the two aromatic rings, leading to the formation of the ether linkage. researchgate.net In some cases, the biosynthesis of the depsidone precursor itself may involve the acylation of one orsellinic acid-type unit by another, forming a benzophenone (B1666685) intermediate which then undergoes oxidative coupling and rearrangement to form the depsidone. lookchem.com

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genes encoding the enzymes responsible for mollicellin biosynthesis are organized into a biosynthetic gene cluster (BGC). researchgate.netresearchgate.netnih.govacs.org The identification and characterization of these clusters are fundamental to understanding and manipulating the production of these compounds. jmicrobiol.or.krnih.gov

The mollicellin BGC, referred to as the "moll" cluster, was identified from Ovatospora sp. SCSIO SY280D. researchgate.netresearchgate.netacs.orgnih.govacs.org Bioinformatics analysis of this cluster revealed the presence of key genes, including a non-reducing polyketide synthase (MollE) and a cytochrome P450 monooxygenase (MollD), which suggested its role in depsidone biosynthesis. acs.org The cluster also contains genes for a decarboxylase (MollC) and an aromatic prenyltransferase (MollF), consistent with the tailoring modifications observed in mollicellins. researchgate.netresearchgate.netnih.govacs.org The identification of BGCs is often facilitated by genome mining tools like antiSMASH, which can predict clusters based on the presence of signature genes. nih.gov

Heterologous Expression Systems for Pathway Elucidation and Production

Heterologous expression, the introduction of a BGC from one organism into a more tractable host, is a powerful tool for elucidating biosynthetic pathways and for producing natural products. researchgate.netresearchgate.netnih.govacs.orgrsc.org

The entire "moll" gene cluster from Ovatospora sp. SCSIO SY280D was successfully reconstituted in the heterologous host Aspergillus nidulans A1145. researchgate.netresearchgate.netacs.orgnih.govacs.org This led to the production of various mollicellins, confirming the function of the BGC. researchgate.netresearchgate.netacs.orgnih.govacs.org This approach was instrumental in discovering the bifunctional nature of the P450 monooxygenase MollD and in characterizing the roles of the decarboxylase and aromatic prenyltransferase. researchgate.netacs.orgnih.govacs.org Furthermore, expressing individual genes or subsets of genes in heterologous hosts like Aspergillus nidulans or Saccharomyces cerevisiae has been used to confirm the specific functions of enzymes in the pathway, such as the depside-forming activity of the PKS MollE. researchgate.netacs.orgrsc.org

Genetic Engineering Approaches for Biosynthesis Pathway Reconstruction and Optimization

The elucidation of the mollicellin biosynthetic pathway has been significantly advanced through genetic engineering, particularly via heterologous expression systems. The biosynthetic gene clusters (BGCs) for depsidones like mollicellins are often complex and may be silent or expressed at low levels in their native fungal producers under standard laboratory conditions. acs.org Genetic engineering provides a powerful tool to overcome these limitations by transferring the entire BGC into a well-characterized host organism, allowing for pathway reconstruction and functional analysis of the involved genes. acs.org

A notable achievement in this area was the successful heterologous reconstitution of a depsidone-encoding gene cluster from Ovatospora sp. SCSIO SY280D in the model filamentous fungus Aspergillus nidulans A1145. acs.org This strategy led to the production of various mollicellins, demonstrating the functionality of the transferred gene cluster. This approach not only confirms the genes responsible for mollicellin biosynthesis but also creates an engineered platform for optimizing the production of these compounds and generating novel analogues.

The process typically involves the following steps:

Genome Mining: Identifying the putative BGC for mollicellins within the genome of the producing fungus. These clusters often contain a polyketide synthase (PKS) gene, which is a hallmark of this type of secondary metabolite pathway. researchgate.net

Pathway Reconstitution: The identified BGC is cloned and transferred into a heterologous host, such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae. acs.orgacs.org These hosts are chosen for their well-established genetic tools and their inability to produce interfering background metabolites.

Expression and Analysis: The expression of the BGC in the new host is induced, and the resulting secondary metabolites are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the produced mollicellins. acs.orgnih.gov

This heterologous reconstitution has been instrumental in understanding the biosynthesis of mollicellins and provides a foundation for optimizing yields and engineering the pathway to produce new, structurally diverse depsidones. acs.org

Table 1: Genetic Engineering Approaches for Mollicellin Biosynthesis

| Approach | Host Organism | Source of Gene Cluster | Key Findings | Reference |

| Heterologous Reconstitution | Aspergillus nidulans A1145 | Ovatospora sp. SCSIO SY280D | Successful production of mollicellins; characterization of a bifunctional P450, a decarboxylase, and a prenyltransferase. | acs.org |

| Combinatorial Pathway Reassembly | Saccharomyces cerevisiae | Various fungal hosts | Demonstrated as a useful tool for reconstituting unclustered biosynthetic pathways. | acs.org |

Elucidating Molecular Mechanisms of Biosynthetic Enzymes

The biosynthesis of the mollicellin core structure is a multi-step enzymatic process orchestrated by the genes within the identified BGC. Research combining genetic engineering and biochemical assays has begun to unravel the specific molecular functions of the key enzymes involved. acs.org

The pathway is initiated by a non-reducing polyketide synthase (NR-PKS) . This enzyme utilizes acetyl-CoA and malonyl-CoA units to assemble a polyketide backbone. The PKS contains several functional domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl-carrier-protein (ACP) domain, which work iteratively to construct the aromatic precursors of the depsidone structure. researchgate.netnih.gov In some cases, a C-methyltransferase (CMeT) domain is also involved, utilizing S-adenosylmethionine (SAM) to add methyl groups. nih.govpeerj.com

Subsequent tailoring enzymes modify the polyketide intermediates to form the final complex structure of mollicellins. Key characterized enzymes include:

A Bifunctional Cytochrome P450 Monooxygenase: A critical enzyme identified through heterologous expression studies is a dual-functional P450. This single enzyme impressively catalyzes two distinct and crucial reactions: the oxidative coupling of the two aromatic precursors (orsellinic acid and β-orsellinic acid derivatives) to form the central ether linkage characteristic of the depsidone core, and a subsequent hydroxylation step at a different position on the molecule. acs.org This discovery highlights the catalytic versatility of fungal P450 enzymes.

A Decarboxylase: This enzyme is responsible for removing a carboxyl group from one of the aromatic precursor molecules before the crucial ether bond formation. This decarboxylation is a key step in preparing the substrate for the P450-mediated coupling reaction. acs.org

An Aromatic Prenyltransferase: Many mollicellin structures feature prenyl side chains. An aromatic prenyltransferase has been characterized that catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic core, a common tailoring step that often enhances the biological activity of natural products. acs.org

The postulated biosynthetic pathway involves the PKS-driven formation of precursors like orsellinic acid and β-orsellinic acid. nih.govpeerj.com These precursors then undergo a series of modifications, including decarboxylation, oxidative coupling, and hydroxylation by the tailoring enzymes described above, ultimately leading to the diverse family of mollicellin compounds. acs.org

Table 2: Characterized Enzymes in Mollicellin Biosynthesis

Bioactivity Spectrum of Mollicellin M and Analogs: in Vitro Studies

In Vitro Antimicrobial Activities

Mollicellins, a class of depsidones isolated primarily from the fungal genus Chaetomium, have demonstrated a notable spectrum of antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Research into these compounds has revealed significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

Studies consistently show that mollicellin analogs are potent inhibitors of Gram-positive bacteria. Their efficacy is often selective, with more pronounced activity against this bacterial group compared to Gram-negative bacteria. mdpi.com

Mollicellin analogs have shown significant promise as anti-staphylococcal agents. Various studies have documented their potent activity against both methicillin-sensitive Staphylococcus aureus (S. aureus) and challenging methicillin-resistant strains (MRSA).

A study involving depsidones from Chaetomium sp. Eef-10 found that Mollicellin H exhibited the most potent antibacterial activity, with IC₅₀ values of 5.14 µg/mL against S. aureus (ATCC 29213) and 6.21 µg/mL against an MRSA strain (S. aureus N50). nih.govnih.gov Other related compounds, Mollicellin O and Mollicellin I, also displayed notable antibacterial effects against these strains. nih.gov

Further research on compounds isolated from Chaetomium brasiliense identified several mollicellins with strong anti-MRSA activity. Mollicellins S, T, U, along with the known Mollicellin D and Mollicellin H, demonstrated significant inhibition against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity Measurement | Value |

|---|---|---|---|

| Mollicellin H | S. aureus ATCC 29213 | IC₅₀ | 5.14 µg/mL |

| Mollicellin H | S. aureus N50 (MRSA) | IC₅₀ | 6.21 µg/mL |

| Mollicellin S | S. aureus & MRSA | MIC | 6.25 - 12.5 µg/mL |

| Mollicellin T | S. aureus & MRSA | MIC | 6.25 - 12.5 µg/mL |

| Mollicellin U | S. aureus & MRSA | MIC | 6.25 - 12.5 µg/mL |

| Mollicellin D | S. aureus & MRSA | MIC | 6.25 - 12.5 µg/mL |

The antibacterial spectrum of mollicellin analogs extends to other Gram-positive bacteria, including species of the genus Bacillus. Research has highlighted the potent efficacy of several mollicellin compounds against both Bacillus cereus and Bacillus subtilis.

A study on mollicellins from Chaetomium brasiliense demonstrated that specific analogs possessed powerful antibacterial activity against these bacilli. The MIC values recorded were between 2.0 and 8.0 μg/mL, which is comparable to the activity of the conventional antibiotic kanamycin (MIC 2.0 μg/mL). nih.gov

| Compound Class | Bacterial Strain | Activity Measurement | Value | Reference Antibiotic |

|---|---|---|---|---|

| Mollicellin Analogs | Bacillus subtilis | MIC | 2.0 - 8.0 µg/mL | Kanamycin (MIC 2.0 µg/mL) |

| Mollicellin Analogs | Bacillus cereus | MIC | 2.0 - 8.0 µg/mL | Kanamycin (MIC 2.0 µg/mL) |

The evaluation of mollicellins and related depsidones against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has yielded different outcomes compared to their effects on Gram-positive organisms. While several mollicellins were tested against E. coli, the detailed results of these tests often go unreported, suggesting a lack of significant activity. nih.gov

Studies on other depsidones, such as spiromastixones, have shown no significant growth inhibition against E. coli, indicating a selective action against Gram-positive bacteria. mdpi.com Although some crude extracts from the Chaetomium genus have shown broad-spectrum activity that includes Gram-negative bacteria, the isolated mollicellin compounds themselves appear to be less effective against these pathogens. mdpi.commdpi.com For instance, the depsidone (B1213741) lobaric acid showed activity against E. coli, but was inactive against P. aeruginosa. researchgate.net This suggests that while some related compounds may have an effect, mollicellins as a group are not broadly potent against Gram-negative bacteria.

There is a notable lack of specific data in the reviewed scientific literature regarding the in vitro activity of mollicellin M and its direct analogs against Mycobacterium tuberculosis. While natural products are a significant area of research for new antimycobacterial agents, studies focusing on the mollicellin class of depsidones for this application are not prominent. Therefore, their efficacy against this pathogen remains largely uncharacterized.

The potential of mollicellins against fungal pathogens like Candida albicans is suggested by the general antimicrobial properties of their source organisms. Crude extracts from various isolates of the Chaetomium genus, known producers of mollicellins, have demonstrated broad-spectrum antimicrobial activity, including significant inhibitory effects against C. albicans. mdpi.com Furthermore, other depsidones isolated from different fungal genera have also shown efficacy against C. albicans. nih.gov However, specific studies detailing the MIC or other quantitative measures of antifungal activity for isolated this compound or its close analogs against C. albicans are not extensively available in the current body of literature.

Antibacterial Efficacy Against Gram-Positive Bacteria

In Vitro Antiparasitic Activity (e.g., Plasmodium falciparum)

This compound and several of its analogs have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have demonstrated that these depsidone compounds possess antiplasmodial properties.

Research has identified that this compound exhibits activity against the K1 strain of P. falciparum, a multidrug-resistant strain. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 4.80 µg/mL. A number of its analogs also showed notable antiplasmodial activity. For instance, mollicellin K and mollicellin L displayed IC50 values of 2.10 µg/mL and 3.40 µg/mL, respectively. Other related compounds, including mollicellins B, C, E, and J, also demonstrated inhibitory effects against the parasite.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 4.80 |

| Mollicellin K | 2.10 |

| Mollicellin L | 3.40 |

| Mollicellin B | >25 |

| Mollicellin C | 7.20 |

| Mollicellin E | 6.40 |

| Mollicellin J | 8.60 |

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic potential of this compound and its analogs has been investigated against a panel of human cancer cell lines. These in vitro assays are crucial for identifying compounds with potential anticancer activity. The following sections detail the findings for specific cell lines.

Studies assessing the cytotoxicity of this compound and its analogs against the human oral epidermoid carcinoma (KB) cell line have revealed potent activity for several compounds in this family. ekb.egresearchgate.net Mollicellin X, mollicellin H, and mollicellin F, in particular, demonstrated strong cytotoxic effects. ekb.egresearchgate.net this compound itself was also tested and showed an IC50 value of 21.38 µM. ekb.eg

| Compound | IC50 (µM) |

|---|---|

| This compound | 21.38 |

| Mollicellin X | 2.84 |

| Mollicellin H | 4.51 |

| Mollicellin F | 5.34 |

The in vitro cytotoxicity of this compound and its analogs has been evaluated against the human hepatocellular carcinoma (HepG2) cell line. Mollicellin F was found to exhibit potent cytotoxicity against this cell line. ekb.egresearchgate.net Mollicellin G has also been reported to be active against HepG2 cells, with an IC50 value of 19.64 µg/mL. nih.gov this compound showed an IC50 value of 21.01 µM in these assays. ekb.eg

| Compound | IC50 (µM) | IC50 (µg/mL) |

|---|---|---|

| This compound | 21.01 | - |

| Mollicellin F | 6.39 | - |

| Mollicellin G | - | 19.64 |

Against the human cervical cancer (HeLa) cell line, this compound demonstrated a moderate level of cytotoxicity with an IC50 value of 22.86 µM. ekb.eg In separate studies, the analog mollicellin G was also shown to be active against HeLa cells, exhibiting an IC50 value of 13.97 µg/mL. nih.gov

| Compound | IC50 (µM) | IC50 (µg/mL) |

|---|---|---|

| This compound | 22.86 | - |

| Mollicellin G | - | 13.97 |

The cytotoxic effects of this compound and its analog, mollicellin B, have been assessed against the colorectal adenocarcinoma (HT-29) cell line. Mollicellin B was found to exhibit cytotoxicity in these in vitro tests. ekb.egresearchgate.net this compound showed an IC50 value of 20.31 µM. ekb.eg

| Compound | IC50 (µM) |

|---|---|

| This compound | 20.31 |

| Mollicellin B | 10.45 |

In vitro studies on the human breast cancer cell line MCF-7 indicated that this compound has cytotoxic activity, with a reported IC50 value of 21.84 µM. ekb.eg The specific Bre04 cell line was not explicitly mentioned in the reviewed literature concerning this compound or its direct analogs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 21.84 |

Human Lung (Lu04) and Neuroma (N04) Cell Lines

Currently, there is no specific research available detailing the in vitro cytotoxic effects of this compound on the human lung (Lu04) and neuroma (N04) cell lines. However, studies on other related depsidones, a class of compounds to which mollicellins belong, have shown cytotoxic activity against various other human cancer cell lines, including those from lung cancer.

For instance, derivatives of norstictic acid, another depsidone, have been evaluated for their cytotoxic potential against several cancer cell lines. The 8'-O-isopropyl-norstictic acid derivative demonstrated activity against HEP2 (laryngeal carcinoma) cells with a GI50 value of 7.78 μM. nih.gov Similarly, the 8'-O-n-hexyl-norstictic acid derivative also showed activity against HEP2 cells, with a GI50 value between 5.96 and 9.53 μM. nih.gov While these are not lung cancer cell lines, laryngeal carcinoma is a related cancer of the respiratory tract.

The SH-SY5Y human neuroblastoma cell line is often used as a model for neuronal studies. Research on novel psychoactive substances has utilized this cell line to evaluate neurotoxicity, demonstrating its utility in assessing the effects of chemical compounds on neuronal cells. mdpi.com However, specific studies testing this compound or its analogs on this or other neuroma cell lines have not been reported.

Table 1: Cytotoxic Activity of Norstictic Acid Derivatives on Selected Cancer Cell Lines

| Compound | Cell Line | Activity (GI50) |

|---|---|---|

| 8'-O-isopropyl-norstictic acid | HEP2 (Laryngeal Carcinoma) | 7.78 μM |

| 8'-O-n-hexyl-norstictic acid | HEP2 (Laryngeal Carcinoma) | 5.96-9.53 μM |

Cholangiocarcinoma Cell Lines

There is currently a lack of specific published data on the bioactivity of this compound against cholangiocarcinoma (CCA) cell lines. Cholangiocarcinoma is a heterogenous group of tumors originating from the biliary tract epithelium. mdpi.com Research into novel therapeutic agents often involves screening natural products for cytotoxic effects against various CCA cell lines.

For example, a study on the plant Atractylodes lancea demonstrated its cytotoxic potency against several CCA cell lines. The extract showed IC50 values of 29.77 ± 6.64 µg/mL for the CL-6 cell line, 35.45 ± 4.96 µg/mL for HuCCT-1, and 35.32 ± 6.69 µg/mL for HuH28 cells. nih.gov In another study, lignans isolated from Hernandia nymphaeifolia also exhibited strong to moderate cytotoxicity against the KKUM156 cholangiocarcinoma cell line. researchgate.net These findings highlight the potential of natural compounds in the research against cholangiocarcinoma, though specific data for this compound is not yet available.

Table 2: Cytotoxicity of Atractylodes lancea Extract on Cholangiocarcinoma Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| CL-6 | 29.77 ± 6.64 |

| HuCCT-1 | 35.45 ± 4.96 |

| HuH28 | 35.32 ± 6.69 |

Other Reported In Vitro Biological Activities

Antioxidant Activity (e.g., DPPH radical scavenging)

The antioxidant potential of this compound has not been specifically reported, but studies on its analogs provide insight into the antioxidant properties of this compound class. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method used to evaluate the antioxidant activity of compounds. nih.govekb.eg This method measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.gov

A study investigating new depsidones from the endophytic fungus Chaetomium sp. Eef-10 evaluated the antioxidant activity of several mollicellin analogs. While data for this compound was not provided, mollicellin O was tested and showed antioxidant activity in the DPPH radical scavenging assay.

Table 3: DPPH Radical Scavenging Activity of Mollicellin O

| Compound | Activity (IC50) |

|---|---|

| Mollicellin O | 71.92 µg/mL |

α-Glucosidase Inhibitory Activity

Inhibition of the α-glucosidase enzyme is a therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and reduce postprandial blood glucose levels. nih.govmdpi.com Numerous natural compounds have been screened for their potential as α-glucosidase inhibitors. nih.gov However, based on available scientific literature, there are no published in vitro studies investigating the α-glucosidase inhibitory activity of this compound or its close analogs.

Immunomodulatory Effects

Immunomodulatory agents can alter the functioning of the immune system. In vitro assays using immune cells are often employed to screen for such effects, measuring parameters like cytokine production or lymphocyte proliferation. nih.govmdpi.com Despite the interest in the immunomodulatory potential of natural products, there is currently no available data from in vitro studies describing the immunomodulatory effects of this compound or its analogs.

Structure Activity Relationship Sar Studies of Mollicellin M and Its Derivatives

Identification of Core Pharmacophoric Features for Biological Activity

The fundamental framework of mollicellins, a depsidone (B1213741) core, is essential for their biological activities. This tricyclic structure, formed by the oxidative coupling of two polyketidic benzoic acid derivatives, creates a rigid scaffold upon which various functional groups are displayed. nih.gov The presence of this depsidone skeleton is a common feature among biologically active congeners. peerj.com

Key pharmacophoric features that are frequently associated with the bioactivity of mollicellins include:

The Planar Aromatic System: The two aromatic rings within the depsidone structure are crucial for interactions with biological targets.

The Lactone Bridge: The ester linkage forming the central seven-membered ring is a defining characteristic and is believed to contribute to the molecule's reactivity and binding capabilities. nih.gov

Oxygenated Substituents: The presence and positioning of hydroxyl, methoxyl, and carbonyl groups on the aromatic rings significantly modulate the electronic properties and hydrogen-bonding potential of the molecule, which in turn affects its biological efficacy. nih.govpeerj.com

An Aldehyde Group: A formyl group, particularly at the C-4 position of the depsidone core, has been identified as a critical determinant for cytotoxicity in numerous studies. clvaw-cdnwnd.com

Influence of Specific Substituents on Efficacy (e.g., aldehyde, methoxyl, hydroxyl, chloro groups)

The type and position of substituents on the mollicellin scaffold have a profound impact on the potency and selectivity of their biological effects.

Aldehyde Group: The aldehyde group at position C-4 is a significant contributor to the cytotoxic activity of mollicellins. For instance, a comparison between mollicellin derivatives reveals that compounds possessing a C-4 aldehyde generally exhibit potent cytotoxicity against various cancer cell lines. clvaw-cdnwnd.com In contrast, mollicellin Y, which has a hydroxymethyl group at this position instead of an aldehyde, is largely devoid of cytotoxic activity. clvaw-cdnwnd.com This suggests that the aldehyde functionality is crucial for this particular biological endpoint, possibly through interactions with cellular nucleophiles like protein residues. vulcanchem.com

Methoxyl and Hydroxyl Groups: The substitution pattern of methoxyl and hydroxyl groups on the aromatic rings also plays a vital role in modulating bioactivity. For example, the substitution of a hydroxyl group with a methoxyl group can enhance antibacterial capacity in some instances. researchgate.net The interplay between these groups can influence the molecule's lipophilicity and its ability to act as a hydrogen bond donor or acceptor, thereby affecting its interaction with target enzymes or receptors.

The following table summarizes the influence of key substituents on the biological activity of selected mollicellin derivatives.

| Compound | Key Substituents | Notable Biological Activity | Reference |

| Mollicellin M | C-4 Aldehyde, C-9 Chloro, C-10 Hydroxyl | Cytotoxic and antimalarial activities | nih.govnih.gov |

| Mollicellin Y | C-4 Hydroxymethyl | Weak to no cytotoxicity | clvaw-cdnwnd.com |

| Mollicellin H | C-4 Aldehyde, no Chloro group | Potent antibacterial activity | nih.gov |

| Mollicellin F | C-4 Aldehyde, C-9 Chloro | Potent cytotoxicity against KB and HepG2 cell lines | clvaw-cdnwnd.com |

| Mollicellin C | C-4 Aldehyde, C-8 Methoxy (B1213986) | Antimalarial and cytotoxic activities | vulcanchem.com |

Stereochemical Determinants of Bioactivity

The three-dimensional arrangement of atoms in mollicellin derivatives, or their stereochemistry, is a critical factor in determining their biological activity. While extensive SAR studies on the stereochemistry of this compound itself are limited, research on related depsidones and other natural products highlights the importance of stereoisomerism.

For some depsidones, the relative stereochemistry of substituents, such as hydroxyl groups on a dihydropyran ring fused to the core structure, can be crucial. For example, in mollicellins O-R, the cis-configuration of hydroxyl groups at C-3 and C-4 was determined via spectroscopic methods, and this specific arrangement is likely important for their observed biological activities, including antibacterial and antioxidant effects. nih.govresearchgate.net

In a broader context of natural product chemistry, it is well-established that different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. One stereoisomer may be highly active, while another may be significantly less potent or even inactive. acs.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with a ligand that has a complementary three-dimensional shape. Therefore, the specific stereoconfiguration of the chiral centers within the mollicellin scaffold is expected to be a key determinant of their bioactivity.

Comparative SAR Analyses Across Mollicellin Congeners

By comparing the biological activities of a range of naturally occurring mollicellin congeners, a clearer picture of the SAR emerges.

Studies on a series of mollicellins isolated from Chaetomium brasiliense have demonstrated that variations in the substitution pattern on the depsidone core lead to a spectrum of cytotoxic and antibacterial potencies. researchgate.netclvaw-cdnwnd.com For example, mollicellins X, H, and F, all of which contain the critical C-4 aldehyde, showed potent cytotoxicity against the KB human oral cancer cell line. researchgate.net Mollicellin F was also particularly effective against the HepG2 human liver cancer cell line. researchgate.net

Furthermore, the antibacterial activity of mollicellins is also sensitive to their structural features. Mollicellin H, for instance, exhibits strong antibacterial activity. nih.gov A comparative analysis of various mollicellins against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus revealed that the potency can be influenced by the presence of chloro and methoxy groups. nih.gov Specifically, the synergistic effect of a C-4 aldehyde and a C-7 methoxy group was found to enhance antibacterial potential. nih.govresearchgate.net

The following table presents a comparative overview of the bioactivity of several mollicellin congeners.

| Compound | C-4 Group | C-9 Group | Other Key Substituents | Primary Bioactivity | Reference |

| Mollicellin B | Aldehyde | H | Cytotoxicity against HT-29 | researchgate.net | |

| Mollicellin C | Aldehyde | H | C-8 Methoxy | Antimalarial, Cytotoxic | vulcanchem.com |

| Mollicellin F | Aldehyde | Cl | Potent Cytotoxicity (KB, HepG2) | researchgate.netclvaw-cdnwnd.com | |

| Mollicellin H | Aldehyde | H | Potent Antibacterial | nih.gov | |

| This compound | Aldehyde | Cl | C-10 Hydroxyl | Cytotoxic, Antimalarial | nih.govnih.gov |

| Mollicellin O | Aldehyde | H | C-2' Ethoxy | Antibacterial, Antioxidant | nih.gov |

| Mollicellin Y | Hydroxymethyl | Cl | Weak Cytotoxicity | clvaw-cdnwnd.com |

Synthetic and Semisynthetic Approaches to Mollicellin M and Analogs for Research

Strategies for Total Chemical Synthesis

While a specific total synthesis of mollicellin M has not been extensively reported in publicly available literature, the synthesis of the core depsidone (B1213741) structure and related analogs provides a roadmap for potential synthetic routes. The synthesis of depsidones, a class of polyphenolic polyketides, presents considerable challenges due to their fused tricyclic framework. unca.edunih.govtandfonline.com

Key strategies for the construction of the depsidone core generally involve the formation of a diaryl ether linkage and subsequent lactonization. One common approach is the copper-catalyzed Ullmann condensation to form the diaryl ether, followed by an intramolecular esterification to close the seven-membered central ring. unca.edu However, this method can suffer from low yields. unca.edu

Alternative strategies have been explored for the synthesis of other depsidones. For instance, the synthesis of variolaric acid involved the functionalization of a pre-formed dibenzo[b,e] unca.eduresearchgate.netdioxepin-11-one core. rsc.org Another approach, used in the synthesis of diploicin, employed an intramolecular oxidative coupling of a benzophenone (B1666685) precursor to form the diaryl ether linkage. lookchem.comacs.org This method demonstrated high specificity in the coupling of halogenated benzophenones. lookchem.comacs.org

A plausible synthetic strategy for this compound could, therefore, involve the following key steps:

Synthesis of the two substituted aromatic rings: This would involve the preparation of appropriately functionalized orsellinic acid derivatives, which are the biosynthetic precursors of many depsidones. tandfonline.com

Formation of the depside linkage: The two aromatic units would be coupled via an ester bond to form a depside intermediate.

Intramolecular ether linkage formation: An intramolecular cyclization, likely through oxidative coupling or a nucleophilic aromatic substitution reaction, would form the central seven-membered ring containing the ether linkage.

Final modifications: Subsequent functional group manipulations would be required to install the correct substituents found in this compound.

The development of an efficient total synthesis would be instrumental in producing this compound in sufficient quantities for further research and would also open avenues for the synthesis of structurally diverse analogs that are not accessible through natural product isolation.

Semisynthetic Modification for Analog Generation and SAR Exploration

Semisynthetic modification of naturally occurring mollicellins presents a more direct approach to generate a variety of analogs for structure-activity relationship (SAR) exploration. This strategy leverages the readily available natural product scaffold and introduces chemical modifications to probe the importance of different functional groups for biological activity.

The isolation of a wide array of mollicellin analogs from fungal sources, such as Chaetomium species, has provided a natural library of compounds for initial SAR studies. researchgate.netnih.govresearchgate.netresearchgate.net For example, the antibacterial activity of different mollicellins against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) has been compared, revealing key structural features for activity. researchgate.netnih.govnih.gov

Key findings from SAR studies on mollicellin analogs include:

The importance of the C-4 aldehyde and the intact lactone ring: These features have been identified as significant for antibacterial activity against Gram-positive bacteria. researchgate.netnih.gov

The influence of substituents on the aromatic rings: The presence and position of chlorine atoms and methoxy (B1213986) groups can significantly impact antibacterial potency. For instance, the introduction of an aldehyde and a methoxyl group has been shown to improve activity against MRSA. researchgate.netnih.gov In some depsidones, the presence of two chlorine atoms at C-2 and C-7 enhanced activity compared to a single chlorine atom. nih.gov

The effect of modifications at various positions: Substitution at the C-6 hydroxyl group with a methoxy group, or modification of the C-4 hydroxymethyl to an aldehyde, has been shown to enhance antibacterial capacity. researchgate.net Conversely, the introduction of a methoxy group at C-3 can lead to a loss of activity in some depsidone series. nih.gov

Semisynthetic strategies that could be employed to further explore the SAR of this compound include:

Esterification or etherification of hydroxyl groups: To investigate the role of these functional groups in target binding.

Modification of the alkyl side chains: To probe the influence of their length and branching on activity.

Introduction of different halogen atoms: To explore the effect of halogen bonding on biological interactions.

Opening of the lactone ring: To determine its necessity for activity.

These semisynthetic modifications, guided by computational modeling and the SAR data from naturally occurring analogs, can lead to the rational design of more potent and selective mollicellin derivatives.

Chemoenzymatic Synthesis Methodologies for Complex Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the construction of complex natural products and their derivatives. researchgate.netdigitellinc.comchemistryviews.orgbeilstein-journals.org While specific chemoenzymatic methods for this compound have not been detailed, the principles of polyketide biosynthesis provide a framework for potential strategies.

Mollicellins are polyketides, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). digitellinc.comscispace.comresearchgate.net These enzymatic assembly lines offer opportunities for biocatalytic synthesis.

Potential chemoenzymatic approaches for generating complex this compound derivatives include:

Enzymatic synthesis of the depsidone core: The biosynthesis of depsidones involves PKSs that assemble the two aromatic rings and often catalyze the initial depside linkage. tandfonline.comresearchgate.netbiorxiv.orgmdpi.com A single PKS can be responsible for synthesizing both aromatic rings and linking them. tandfonline.commdpi.com The subsequent ether bond formation to create the depsidone structure is often catalyzed by a cytochrome P450 enzyme. tandfonline.combiorxiv.orgmdpi.com Harnessing these enzymes in vitro or in engineered microbial hosts could provide an efficient route to the depsidone scaffold.

Enzymatic modification of synthetic precursors: Synthetic analogs of the natural biosynthetic intermediates could be fed to the biosynthetic machinery to generate novel "unnatural" natural products. PKS enzymes have been shown to exhibit some promiscuity, accepting non-natural starter or extender units, which can lead to the production of new polyketide analogs. researchgate.netdigitellinc.com

Late-stage enzymatic functionalization: Enzymes such as halogenases, methyltransferases, and glycosyltransferases from various organisms could be used to modify the mollicellin scaffold in a regio- and stereoselective manner, which is often difficult to achieve through traditional chemical methods. For example, fungal enzymes could be used for biocatalytic modifications. Thioesterase domains, which are involved in the cyclization of polyketides, have also been explored for the chemoenzymatic synthesis of macrocyclic compounds. beilstein-journals.org

The integration of chemical synthesis with biocatalysis holds significant promise for the efficient and sustainable production of this compound and a diverse range of its analogs, facilitating further investigation into their therapeutic potential.

Molecular Mechanism of Action Research in Model Systems

Cellular Target Identification and Signaling Pathway Perturbations in In Vitro Models

Currently, there is no specific information available in peer-reviewed scientific literature that identifies the distinct cellular targets of mollicellin M. Consequently, research detailing the perturbation of specific signaling pathways following treatment with this compound in in vitro models has not yet been published. Future research is required to elucidate the precise molecular targets and the downstream signaling cascades affected by this compound.

Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Detailed studies on the direct molecular interactions between this compound and biological macromolecules, such as specific enzymes or cellular receptors, have not been reported. The binding affinity, potential inhibitory or agonistic activity, and the nature of the molecular bonds formed between this compound and specific protein targets remain to be investigated.

Induction of Specific Cellular Responses in Model Organisms (e.g., apoptosis, growth inhibition)

Research has demonstrated that this compound, a depsidone (B1213741) isolated from the fungus Chaetomium brasiliense, induces cytotoxic responses, indicating a capacity for growth inhibition in cancer cell lines. Specifically, this compound has shown potent cytotoxic activity against the human small cell lung cancer cell line, NCI-H187. While this cytotoxic effect points to a significant biological activity, detailed mechanistic studies to determine if this cellular response is mediated through the induction of apoptosis or other forms of cell death have not been published. The primary evidence of its bioactivity is the inhibition of cell proliferation.

The growth inhibition potential of this compound against the NCI-H187 cell line is quantified by its IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| NCI-H187 | Human Small Cell Lung Cancer | 0.68 |

Advanced Research Methodologies and Future Directions in Mollicellin M Research

Genomic Mining and Bioinformatic Prediction of Novel Mollicellins

The vast and often untapped biosynthetic potential of fungi is being unlocked through genome mining. nih.gov This strategy involves scanning fungal genomes for biosynthetic gene clusters (BGCs), which are responsible for producing secondary metabolites. nih.gov For depsidones like mollicellin M, this approach has been instrumental in identifying the genetic blueprints for their production. scilit.com

Recent research has demonstrated the power of this technique through the heterologous reconstitution of a depsidone-encoding gene cluster from Ovatospora sp. into a host fungus, Aspergillus nidulans. scilit.comresearchgate.net This process led to the successful production of various mollicellins, definitively linking the gene cluster to this family of compounds and providing profound insights into their biosynthesis. scilit.com Key enzymes, including a bifunctional P450 monooxygenase that performs both ether formation and hydroxylation, were identified and characterized through this method. scilit.comresearchgate.net

Bioinformatic tools are central to this discovery pipeline. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to automatically identify and annotate BGCs within fungal genomic data. researchgate.net By analyzing the gene sequences and predicting the function of the encoded enzymes (e.g., polyketide synthases, tailoring enzymes), researchers can forecast the structures of potential new mollicellin-type molecules. semanticscholar.org This predictive power accelerates the discovery process, moving from digital gene sequence to tangible chemical compound. acs.org

| Tool/Technique | Application in Mollicellin Research | Reference |

| Genome Mining | Identification of biosynthetic gene clusters (BGCs) responsible for producing depsidones. | researchgate.net |

| Heterologous Expression | Reconstitution of a mollicellin BGC in a host organism (Aspergillus nidulans) to produce and characterize mollicellins. | scilit.com |

| antiSMASH | Bioinformatic prediction and annotation of secondary metabolite gene clusters from genomic data. | researchgate.net |

| Gene Knockout | Deletion of specific genes within a BGC to determine their function in the mollicellin biosynthetic pathway. | acs.org |

Metabolomics and Proteomics in Biosynthesis and Bioactivity Research

Metabolomics, the large-scale study of small molecules within a biological system, provides a chemical snapshot of the fungus, revealing the array of compounds it produces under specific conditions. nih.gov In this compound research, metabolomic approaches, often utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), are used to profile the secondary metabolites produced by fungi like Chaetomium brasiliense. nih.govnih.gov This allows for the rapid detection of known mollicellins and the identification of previously undiscovered, structurally related analogues. mdpi.com For instance, comparing the metabolite profiles of a wild-type strain with a genetically engineered mutant can help elucidate the function of specific biosynthetic genes. acs.org

Proteomics, the study of the complete set of proteins, complements metabolomics by identifying the enzymatic machinery involved in biosynthesis. researchgate.net By analyzing which proteins are expressed when this compound is being produced, researchers can identify the specific enzymes—the polyketide synthases, tailoring enzymes, and regulatory proteins—that constitute the mollicellin assembly line. researchgate.net This "multi-omics" approach, integrating genomic, proteomic, and metabolomic data, provides a holistic understanding of how these complex molecules are made and regulated. acs.org These techniques are also vital for understanding bioactivity, as they can help identify the cellular proteins and metabolic pathways that are affected by this compound treatment in target organisms like cancer cells or malaria parasites.

Elicitation Strategies and Co-culture for Enhanced Production and Structural Diversity

Many fungal BGCs, including those for valuable compounds, are not expressed or are expressed at very low levels under standard laboratory culture conditions. nih.gov Elicitation and co-culture are powerful strategies designed to awaken these "silent" gene clusters. nih.govnih.gov

Elicitation involves adding small amounts of stress-inducing agents (elicitors) to the fungal culture to trigger its defense responses, which often include the production of secondary metabolites. mdpi.comnih.gov Elicitors can be abiotic (e.g., metal ions, salts) or biotic (e.g., components from other microbes like yeast extract or chitosan). mdpi.comd-nb.info While not yet specifically documented for this compound, this is a key future strategy for enhancing its yield from Chaetomium cultures. nih.gov

Co-culture , the strategy of growing two or more different microorganisms together, simulates the natural, competitive environment of fungi. nih.gov This interaction often induces the production of novel compounds that are not seen in monocultures. researchgate.netopenbiotechnologyjournal.com Fungal-fungal or fungal-bacterial co-culture can activate silent BGCs, leading to an increased yield of known compounds or the generation of new structural analogues. nih.govresearchgate.net This approach holds significant promise for expanding the known chemical diversity of the mollicellin family.

| Strategy | Description | Potential Application for Mollicellins |

| Abiotic Elicitation | Addition of non-biological stressors (e.g., metal ions, salts) to the culture medium. | Increase the yield of this compound from Chaetomium cultures. |

| Biotic Elicitation | Use of biological molecules (e.g., yeast extract, chitosan) to induce a defense response. mdpi.com | Trigger the production of this compound and potentially novel derivatives. |

| Fungal Co-culture | Growing the producing fungus (e.g., Chaetomium sp.) with another fungus or bacterium. nih.gov | Activate silent BGCs to discover new mollicellin analogues and enhance structural diversity. |

Computational Chemistry and Molecular Modeling for SAR and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into how this compound interacts with biological targets at a molecular level. acs.org These in silico methods allow researchers to predict the binding affinity and mode of interaction between this compound and specific proteins, such as those essential for the survival of the malaria parasite or the proliferation of cancer cells. smolecule.com

Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are greatly enhanced by computational approaches. By creating a 3D model of a target protein, researchers can perform molecular docking simulations to understand why this compound is effective. This knowledge can then be used to predict how modifications to the this compound scaffold—for example, altering the substituents on the aromatic rings—might improve its potency or selectivity. researchgate.net This predictive power guides synthetic efforts, making the search for more effective analogues more efficient and less reliant on trial-and-error. Furthermore, computational characterization, such as the prediction of collision cross-section (CCS) values, aids in the unambiguous identification of mollicellins in complex mixtures. vulcanchem.com

Prospects for Preclinical Lead Development in Specific Therapeutic Areas

This compound has demonstrated significant biological activity that positions it as a promising candidate for preclinical development, primarily in the fields of oncology and infectious diseases. smolecule.comnih.gov Its potent cytotoxic and antimalarial properties make it a valuable lead compound for further investigation.

In oncology, this compound has shown notable cytotoxic activity against various cancer cell lines. smolecule.com Of particular significance is its potent effect against the NCI-H187 small cell lung cancer cell line, with a reported IC₅₀ value of 0.68 μg/mL. nih.gov Related compounds, such as mollicellin H, have also displayed growth inhibitory effects against human breast, lung, and neuroma cell lines. medchemexpress.com

As an antimalarial agent, this compound and its analogues have exhibited strong activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net The unique depsidone (B1213741) structure of this compound presents a novel scaffold that could be effective against drug-resistant strains of the parasite.

The path forward requires a comprehensive preclinical evaluation. This includes expanding the assessment of its activity across a wider range of cancer cell lines, conducting in vivo studies in animal models to confirm efficacy, and performing detailed mechanistic studies to fully elucidate its mode of action. researchgate.net The advanced research methodologies outlined above will be critical in optimizing the structure of this compound to enhance its therapeutic properties and develop it into a next-generation clinical candidate.

| Compound | Therapeutic Area | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

| This compound | Cytotoxic | Small Cell Lung Cancer (NCI-H187) | 0.68 μg/mL | nih.gov |

| This compound | Antimalarial | Plasmodium falciparum | Potent activity (family range 1.2-9.1 µg/mL) | researchgate.net |

| Mollicellin H | Cytotoxic | Human Neuroma (N04) | 2.5 μg/mL | medchemexpress.com |

| Mollicellin H | Cytotoxic | Human Breast Cancer (Bre04) | 5.1 μg/mL | medchemexpress.com |

| Mollicellin H | Antibacterial | S. aureus ATCC29213 | 5.14 µg/mL | researchgate.net |

| Mollicellin G | Cytotoxic | Human Cervical Cancer (Hela) | 13.97 µg/mL | researchgate.net |

| Mollicellin O | Antioxidant | DPPH radical scavenging | 71.92 µg/mL | researchgate.net |

Q & A

Q. What spectroscopic methods are essential for characterizing the structural identity of mollicellin M and related depsidones?

To confirm the structure of this compound, researchers must employ a combination of high-resolution mass spectrometry (HRESI-TOFMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1D/2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) is critical for assigning stereochemistry and substituent positions, as demonstrated for mollicellins O–R . HRESI-TOFMS provides molecular formula validation, while infrared (IR) spectroscopy helps identify functional groups like carbonyls and hydroxyls . For novel compounds, elemental analysis is recommended to confirm purity .

Q. What standardized assays are used to evaluate the antibacterial activity of this compound against Gram-positive pathogens?

The minimum inhibitory concentration (MIC) assay is the gold standard. For instance, mollicellins are tested against Staphylococcus aureus (including MRSA strains) and Bacillus subtilis using broth microdilution methods. Activity is quantified via optical density measurements after 24-hour incubation, with positive controls (e.g., ampicillin) and solvent controls to validate results . Researchers must report absolute MIC values (µg/mL) rather than qualitative descriptors (e.g., "moderate" or "strong") to enable cross-study comparisons .

Q. How are cytotoxicity profiles of this compound typically assessed in cancer cell lines?

The MTT assay is widely used to measure IC₅₀ values. For example, mollicellin G showed IC₅₀ = 19.64 µg/mL against HepG2 cells, while mollicellin H exhibited selectivity (IC₅₀ = 6.83 µg/mL for HepG2 vs. >50 µg/mL for HeLa) . Key steps include:

- Cell seeding at optimal density (e.g., 5,000 cells/well).

- 48-hour incubation with compound dilutions.

- Spectrophotometric quantification of formazan crystals.

- Normalization to untreated controls and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies of mollicellin analogs?

Discrepancies in IC₅₀ values (e.g., mollicellin I’s activity against HeLa vs. inactivity in other cell lines ) may arise from:

- Cell line heterogeneity : Genetic drift or culture conditions (e.g., passage number, media composition).

- Assay protocols : Variations in incubation time, serum concentration, or MTT reagent batch.

- Compound stability : Degradation during storage or solubility issues.

To address this, researchers should: - Replicate experiments using authenticated cell lines (e.g., ATCC-certified).

- Include detailed protocols for compound preparation (e.g., DMSO concentration, sonication steps) .

- Perform stability studies (HPLC monitoring) and report purity thresholds (>95%) .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in antibacterial activity?

A multi-modal approach is required:

- Membrane integrity assays : Use SYTOX Green uptake to assess pore formation.

- Metabolic inhibition : Measure ATP depletion via luminescence assays.

- Transcriptomic profiling : RNA-seq to identify upregulated/downregulated genes in treated S. aureus.

- Resistance induction : Serial passaging to detect emergent mutations (e.g., in mecA for MRSA) .

For example, mollicellin B’s activity against MRSA suggests potential β-lactamase inhibition, warranting enzymatic inhibition assays .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Key steps include:

- Scaffold modification : Introduce halogenation or methylation at positions C-8 or C-10, as hydroxyl and methyl groups correlate with cytotoxicity in mollicellins G and H .

- Stereochemical analysis : Compare enantiomers via chiral HPLC and test isolated isomers.

- Computational modeling : Molecular docking to predict interactions with targets (e.g., S. aureus Gyrase B).

- In vivo validation : Use zebrafish (Danio rerio) models for toxicity and efficacy screening before murine studies .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀/MIC values. Report 95% confidence intervals and R² values for curve fit quality. For comparative studies, apply the Welch’s t-test (unequal variances) or Mann-Whitney U test (non-normal distributions) . Avoid overreliance on p-values; instead, emphasize effect sizes (e.g., Cohen’s d) and biological relevance .

Q. How can researchers ensure reproducibility in the isolation of this compound from fungal sources?

- Strain authentication : Use ITS sequencing to confirm fungal identity (e.g., Chaetomium spp.).

- Fermentation optimization : Standardize parameters (pH, temperature, agitation) across batches.

- Chromatographic protocols : Document HPLC gradients (e.g., 30–100% MeCN in H₂O over 40 minutes) and column specifications .

- Data transparency : Publish NMR spectra and HRMS traces in supplementary materials .

Data Presentation Guidelines

- Tables : Include absolute numerical data (e.g., IC₅₀ values) alongside derived metrics (e.g., % inhibition) .

- Figures : Use color-coded heatmaps to visualize SAR trends or radar plots for multi-parametric bioactivity profiles .

- Ethical reporting : Disclose conflicts of interest and funding sources, following journal-specific guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.